2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol

Catalog No.
S12770089
CAS No.
41551-58-0
M.F
C23H30O7
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimetho...

CAS Number

41551-58-0

Product Name

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol

IUPAC Name

2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C23H30O7/c1-8-9-15-10-17(25-3)23(18(11-15)26-4)30-14(2)21(24)16-12-19(27-5)22(29-7)20(13-16)28-6/h8,10-14,21,24H,1,9H2,2-7H3

InChI Key

KKEKLEUWEJUCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is a phenylpropanoid.

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is a complex organic compound with the molecular formula C23H30O7 and a molar mass of approximately 418.486 g/mol. This compound features a unique structure characterized by multiple methoxy groups and an allyl substituent on a phenolic backbone, which contributes to its potential biological activity and chemical reactivity. The presence of these functional groups may enhance its solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol can be attributed to its functional groups. Key reactions may include:

  • Alkylation: The allyl group can undergo alkylation reactions, which may modify the compound's properties.
  • Esterification: The hydroxyl group can react with acids to form esters, potentially enhancing lipophilicity.
  • Reduction: The compound may participate in reduction reactions due to the presence of carbonyl functionalities in related structures.

These reactions can lead to derivatives that may exhibit different biological activities or improved pharmacological profiles.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antioxidant Activity: The presence of multiple methoxy groups is associated with enhanced antioxidant properties. This can help in scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Some studies suggest that phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties: Compounds with phenolic structures have been reported to possess antimicrobial activity against various pathogens.

Further investigation into the specific biological activities of this compound is necessary to fully elucidate its potential therapeutic applications.

The synthesis of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol typically involves several steps:

  • Formation of the Phenolic Backbone: Starting from commercially available precursors, the synthesis may begin with the formation of the 3,4,5-trimethoxyphenol derivative.
  • Allylation: The introduction of the allyl group can be achieved through allylation reactions using suitable reagents such as allyl bromide or allyl chloride.
  • Coupling Reaction: The final step often involves coupling the allylated phenolic compound with another phenolic derivative through nucleophilic substitution or condensation reactions.

Each step requires careful optimization to achieve high yields and purity of the final product.

The unique structure and properties of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol suggest several potential applications:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting oxidative stress-related diseases or inflammation.
  • Cosmetic Industry: Its antioxidant properties make it a candidate for formulations aimed at skin protection and anti-aging.
  • Agricultural Chemicals: Potential use as a natural pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol focus on its interactions with various biological targets:

  • Enzyme Inhibition: Investigating its ability to inhibit specific enzymes involved in metabolic pathways could reveal its therapeutic potential.
  • Receptor Binding: Studies on how this compound interacts with cellular receptors could provide insights into its mechanism of action and efficacy as a drug candidate.

These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Allyl-2,6-dimethoxyphenyl)-1-propanolC22H28O6Lacks one methoxy group; potential differences in biological activity.
3,4-DimethoxyphenolC9H10O3Simpler structure; used as a precursor in various chemical syntheses.
MyricetinC15H10O7A flavonoid with antioxidant properties; structurally distinct but shares some functional similarities.

The uniqueness of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol lies in its complex arrangement of methoxy groups and the allylic substitution which may enhance its reactivity and biological efficacy compared to simpler phenolic compounds.

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is 2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol. When stereochemistry is specified, the name extends to (1S,2R)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol, reflecting its chiral centers at the propanol moiety.

Structural Features:

  • Molecular Formula: $$ \text{C}{23}\text{H}{30}\text{O}_{7} $$
  • Molecular Weight: 418.5 g/mol.
  • Key Functional Groups:
    • Two aromatic rings with methoxy substitutions.
    • An allyl group ($$ \text{CH}2\text{CH=CH}2 $$) at the para position of one phenolic ring.
    • A propanol chain linking the two aromatic systems.

The SMILES representation, CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC, and InChIKey, KKEKLEUWEJUCRA-SPLOXXLWSA-N, encode its connectivity and stereochemistry.

Structural DescriptorValue
Aromatic Rings2 (benzene derivatives)
Methoxy Groups6 (3,4,5-trimethoxy + 2,6-dimethoxy)
Rotatable Bonds11
Topological Polar Surface Area75.6 Ų

Alternative Designations: Rhaphidecursinol B and Related Synonyms

This compound is widely recognized as Rhaphidecursinol B, a name derived from its isolation from Rhaphidophora decursiva (Araceae). Additional synonyms include:

SynonymSource
Compound NP-000974PubChem
CHEMBL462321ChEMBL
MEGxp0_000378PubChem
41551-58-0CAS Registry

The diversity in nomenclature reflects its interdisciplinary relevance, spanning natural product chemistry, metabolomics, and drug discovery.

Registry Numbers and Database Identifiers

This compound is cataloged across major chemical databases with the following identifiers:

DatabaseIdentifierLink
CAS Registry41551-58-0CAS 41551-58-0
PubChemCID 10477119, CID 14018327CID 10477119, CID 14018327
ChEBICHEBI:175340ChEBI Entry
Metabolomics WorkbenchMW REGNO:136042Metabolomics Workbench

Note: The dual PubChem CIDs (10477119 and 14018327) correspond to distinct entries for the racemic mixture and the (1S,2R)-stereoisomer, respectively.

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.19915329 g/mol

Monoisotopic Mass

418.19915329 g/mol

Heavy Atom Count

30

Melting Point

70 - 72 °C

Dates

Last modified: 08-09-2024

Explore Compound Types